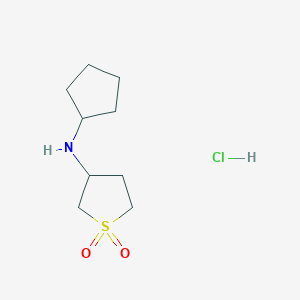

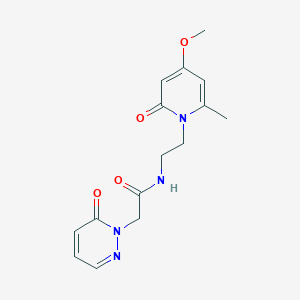

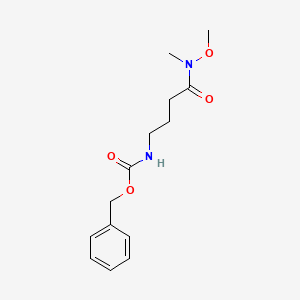

![molecular formula C26H26N4O3S B2499788 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 886905-92-6](/img/structure/B2499788.png)

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest due to their potential applications in various fields. In the first study, a compound related to the one of interest, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, was synthesized through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde. The synthesis process was characterized using IR, 1H, and 13C NMR spectroscopy, which are common techniques for determining the structure of synthesized compounds . In the second study, a multicomponent, one-pot synthesis approach was used to create 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. This method involved a four-component cyclocondensation using sulphated yttria as a catalyst in ethanol, which is a highly versatile and efficient synthesis method for tetrasubstituted imidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their chemical properties and potential applications. In the first paper, theoretical investigations were performed using Density Functional Theory (DFT) with B3LYP calculations and a 6-311++G(d,p) basis set to study the thione–thiol tautomerism of the synthesized molecule. The NMR chemical shifts were calculated using the gauge-invariant atomic orbital (GIAO) method and compared with experimental data to confirm the structure . The second study does not provide detailed computational analysis but characterizes the synthesized compounds through spectroscopic methods, which are essential for confirming the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives are complex and require specific conditions for successful outcomes. The first paper does not detail the reaction mechanism but indicates that the reaction between the benzimidazole derivative and the naphthylsulfonyloxy benzaldehyde leads to the formation of the final compound . The second paper describes a multicomponent cyclocondensation reaction, which is a type of chemical reaction where multiple reactants combine to form a single product, indicating a complex reaction pathway that leads to the formation of the imidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The first paper's analysis showed that the thiol form of the molecule is more stable than the thione form and that it possesses good non-linear optical (NLO) properties, which could be significant for applications in optical technologies . The second paper does not provide specific details on the physical and chemical properties of the synthesized compounds, but the characterization techniques used, such as IR and NMR spectroscopy, are indicative of the compounds' stability and purity .

科学的研究の応用

Microwave-mediated Synthesis of Heterocycles

- The compound has been utilized in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles are versatile building blocks for novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as for the construction of novel heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016).

Antimicrobial Evaluation

- Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, which are related derivatives, have shown antimicrobial activities. Some derivatives have shown activity exceeding that of reference drugs, with the observation that derivatives containing one sulfone group are more effective against bacteria and fungi used in the study than those containing two sulfone groups (Alsaedi et al., 2019).

Electrochemical Synthesis

- Electrochemical synthesis methods have been developed for derivatives of this compound. For instance, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been studied, revealing new pathways for synthesizing phenylpiperazine derivatives. This offers a facile and environmentally friendly method for synthesis in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Carbon Steel Corrosion Inhibition

- Imidazole-based molecules, which include derivatives related to the compound , have been applied as corrosion inhibitors for carbon steel in acidic mediums. The study indicates that the inhibition efficiency correlates with the global hardness of the inhibitor molecules, suggesting that softer molecules lead to higher anticorrosion efficiency (Costa et al., 2021).

特性

IUPAC Name |

2-(2-benzylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c31-25(29-17-15-28(16-18-29)22-11-5-2-6-12-22)19-30-24-14-8-7-13-23(24)27-26(30)34(32,33)20-21-9-3-1-4-10-21/h1-14H,15-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWRFWGIWOJIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

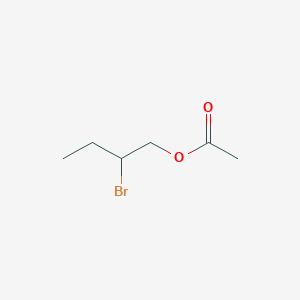

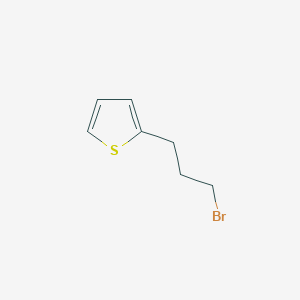

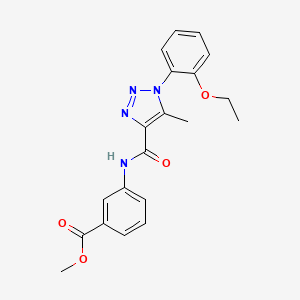

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2499711.png)

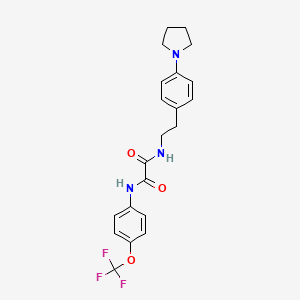

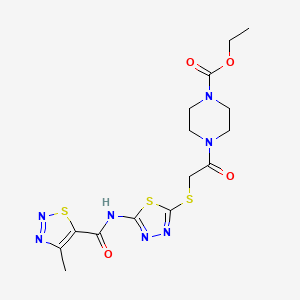

![8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2499715.png)

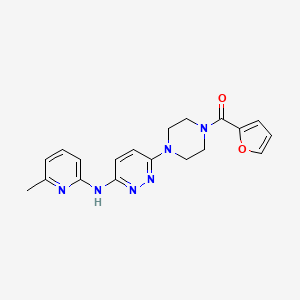

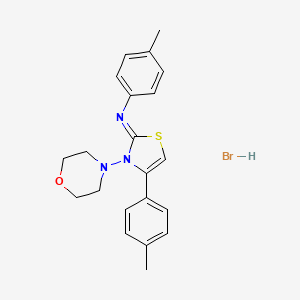

![2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2499717.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)